Propranolol
Overview
Description
Propranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta blocker. It was first synthesized in the 1960s and has since become a mainstay in the treatment of various cardiovascular diseases. This compound is used to manage conditions such as hypertension, angina pectoris, cardiac arrhythmias, and more. It is also employed in the treatment of anxiety, migraines, and certain types of tremors .
Mechanism of Action
Target of Action
Propranolol is a non-selective beta-adrenergic antagonist . It primarily targets beta-adrenergic receptors, particularly β1 and β2 receptors . The S(-)-enantiomer of this compound has approximately 100 times the binding affinity for beta-adrenergic receptors .
Mode of Action
This compound works by competitively blocking beta-adrenergic receptors . It inhibits the effects of adrenaline, resulting in decreased heart rate, reduced force of cardiac contractions, and vasodilation . These actions contribute to a reduction in blood pressure and cardiac output .
Biochemical Pathways
This compound’s primary mechanism involves the blockade of beta-adrenergic receptors, which results in decreased heart rate and myocardial contractility, reducing cardiac workload and oxygen demand . The MAPK and JAK/STAT3 pathways may be among the biochemical pathways by which this compound influences aversive learning and memory processes .
Pharmacokinetics
This compound has dose-dependent bioavailability. A 2-fold increase in dose results in a 2.5-fold increase in the area under the curve, a 1.3-fold increase in the time to reach maximum plasma concentration, and a 2.2 and 1.8-fold increase in maximum plasma concentration in both immediate and long-acting formulations, respectively . This compound is a substrate of CYP2D6, CYP1A2, and CYP2C19, retaining potential pharmacokinetic interactions with co-administered drugs In renal and hepatic impairment, it needs a dose adjustment .
Result of Action
This compound’s action results in various molecular and cellular effects. For instance, this compound promotes monocyte-to-macrophage differentiation and enhances macrophage anti-inflammatory and antioxidant activities by NRF2 activation . Exposure to the pro-inflammatory conditions of this compound-differentiated macrophages resulted in an anti-inflammatory promoting effect .
Action Environment
Environmental factors can influence the action of this compound. For instance, in marine environments, this compound metabolic impacts led to a reduction of photochemical primary production and a significant increase in the respiratory activity of exposed diatoms, increasing O2 consumption . This suggests that environmental conditions can modulate the effects of this compound, potentially influencing its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Propranolol interacts with beta-adrenergic receptors, specifically both β1- and β2-adrenergic receptors . The S(-)-enantiomer of this compound has approximately 100 times the binding affinity for beta-adrenergic receptors . This interaction blocks the action of epinephrine (adrenaline) and norepinephrine (noradrenaline), which are endogenous catecholamines .
Cellular Effects
This compound has various effects on cells and cellular processes. It can reduce heart rate and blood pressure, which are critical in the treatment of conditions like hypertension . It also has anti-inflammatory effects in microglia and macrophage cell lines . Furthermore, it can affect the cell activation status, as reflected by the density of adhesion molecules .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by blocking β-adrenergic receptors . It inhibits the action of epinephrine and norepinephrine at these receptors, thereby reducing the effects of these catecholamines . Additionally, this compound inhibits 5’-monodeiodinase, which converts L-thyroxine (T4) to triiodothyronine (T3), thereby lowering T3 levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a maximum effect between 60 and 90 minutes when taken orally . It has also been found to affect the expression of genes previously associated with movement disorders .
Dosage Effects in Animal Models
In animal models, this compound has been shown to improve post-traumatic brain injury cognitive and motor function by increasing cerebral perfusion, reducing neural injury, cell death, leukocyte mobilization, and p-tau accumulation .
Metabolic Pathways
This compound is metabolized through three primary pathways: aromatic hydroxylation (approximately 33% of dose), side chain oxidation (20%), and glucuronidation (17%) . It is metabolized by enzymes such as CYP1A2, CYP2D6, UGT1A9, UGT2B4, and UGT2B7 .
Transport and Distribution
This compound is highly bound to proteins in the bloodstream and is distributed into breast milk at very low levels . It is also capable of crossing the blood-brain barrier .
Subcellular Localization
This compound is accumulated by neuronal tissue and stored at sites from which release may occur in response to depolarizing stimuli . The data suggest that this compound release in the synaptosome preparation may occur by both calcium-dependent and calcium-independent processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propranolol is typically synthesized through the reaction of naphthol, epichlorohydrin, and isopropylamine. The process involves the following steps:
Naphthol and Epichlorohydrin Reaction: Naphthol reacts with epichlorohydrin to form 3-(1-naphthyloxy)-1,2-epoxypropane.
Ring Opening with Isopropylamine: The epoxypropane compound undergoes a ring-opening reaction with isopropylamine to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow synthesis method. This method involves the reaction of epichlorohydrin with an excess of isopropylamine at elevated temperatures (around 120°C) for a specified duration. The process is optimized to minimize the formation of by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Propranolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions include various hydroxylated and dealkylated derivatives of this compound .
Scientific Research Applications
Propranolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Extensively used in clinical trials for treating cardiovascular diseases, anxiety disorders, and migraines.
Industry: Employed in the development of new beta-blockers and related pharmaceuticals
Comparison with Similar Compounds
Propranolol is often compared with other beta blockers such as atenolol and metoprolol. While all these compounds share a common mechanism of action, this compound is unique in its ability to cross the blood-brain barrier, making it particularly effective for treating anxiety and migraines. Atenolol, on the other hand, is more cardio-selective and primarily used for heart-related conditions .
Similar Compounds
Atenolol: Cardio-selective beta blocker.
Metoprolol: Another beta blocker with similar uses but different pharmacokinetic properties.
Nadolol: Non-selective beta blocker with a longer half-life compared to this compound.
Properties
IUPAC Name |
1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023525 | |
Record name | Propranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Propranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0617 mg/L at 25 °C | |
Record name | Propranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of the renin-angiotensin-aldosterone system. | |
Record name | Propranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
525-66-6, 13013-17-7 | |
Record name | Propranolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=525-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | racemic-Propranolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propranolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Propranolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPRANOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Propranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96 °C | |
Record name | Propranolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propranolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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